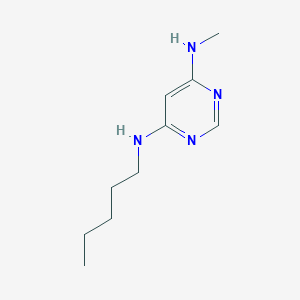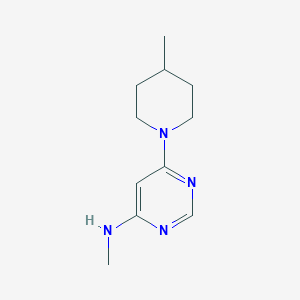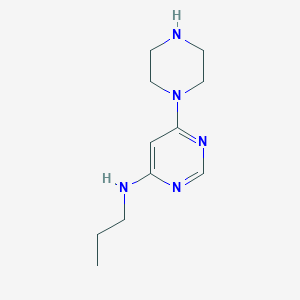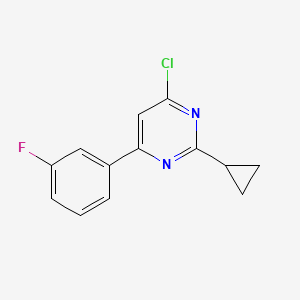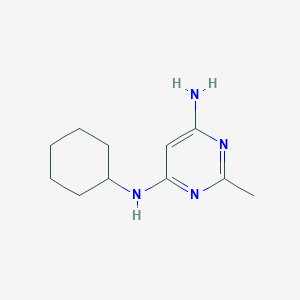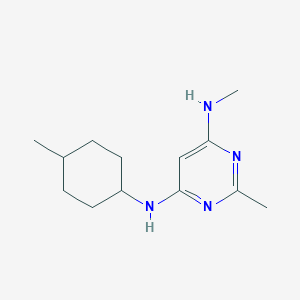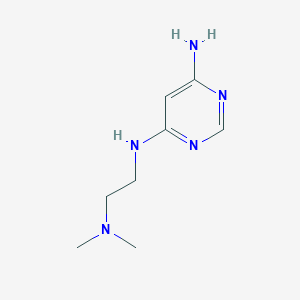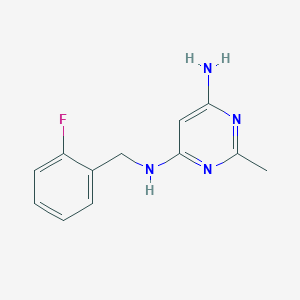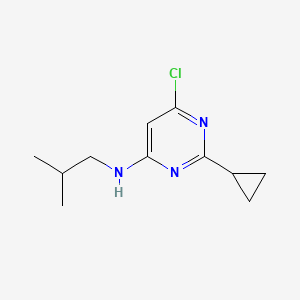
6-chloro-2-cyclopropyl-N-isobutylpyrimidin-4-amine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Research has shown that derivatives of pyrimidin-4-amine, similar to "6-chloro-2-cyclopropyl-N-isobutylpyrimidin-4-amine," have been synthesized and studied for their chemical reactivity. For instance, the palladium-catalyzed amination of halo-substituted quinazolinones, including those with chloro and bromo substituents, has been optimized for reactions with various amines. This process is significant for constructing nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals (Garlapati et al., 2012).
Biological Evaluation
Compounds structurally related to "6-chloro-2-cyclopropyl-N-isobutylpyrimidin-4-amine" have undergone biological evaluation for potential antimicrobial and antifungal activities. The synthesis of novel compounds and their structure-activity relationship (SAR) studies contribute to the development of new therapeutic agents. For example, substituted tricyclic compounds have been synthesized and evaluated for their antibacterial and antifungal activities, showing significant results against certain strains (Mittal et al., 2011).
Application in Synthesis of Heterocyclic Compounds
The chemical behavior of certain pyrimidin-4-amine derivatives towards primary and heterocyclic amines has been investigated, leading to the formation of Schiff bases and facilitating the construction of nitrogen heterocyclic compounds. This research highlights the utility of such derivatives as building blocks in organic synthesis, enabling the development of a variety of biologically active compounds (Farouk et al., 2021).
Antifungal and Antimicrobial Activities
Some derivatives of "6-chloro-2-cyclopropyl-N-isobutylpyrimidin-4-amine" have been synthesized and assessed for their antifungal effect against important types of fungi. These studies are crucial for identifying new compounds with potential as antifungal agents, addressing the ongoing need for novel antimicrobials due to the rise in drug resistance (Jafar et al., 2017).
Crystal Structure Analysis
The crystal structure of related compounds has been determined, providing insights into the molecular configuration and potential interactions that could influence biological activity. Understanding the crystal structure is essential for drug design and the development of materials with specific properties (Jeon et al., 2015).
Mecanismo De Acción
Target of Action
A related compound, ciprofloxacin, targets bacterial dna gyrase and topoisomerase iv .
Mode of Action
It’s worth noting that ciprofloxacin, a related compound, inhibits its targets by binding to bacterial dna gyrase with 100 times the affinity of mammalian dna gyrase .
Biochemical Pathways
Pyrimidines, a class of compounds to which this compound belongs, have been reported to inhibit the expression and activities of certain vital inflammatory mediators .
Result of Action
Related pyrimidines have been reported to exhibit anti-inflammatory effects .
Propiedades
IUPAC Name |
6-chloro-2-cyclopropyl-N-(2-methylpropyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-7(2)6-13-10-5-9(12)14-11(15-10)8-3-4-8/h5,7-8H,3-4,6H2,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPWYPJVWBIOCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CC(=NC(=N1)C2CC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



